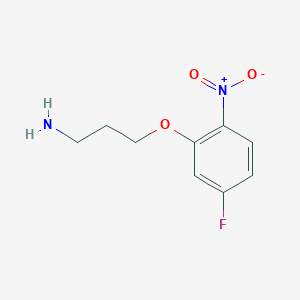

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine

描述

属性

IUPAC Name |

3-(5-fluoro-2-nitrophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3/c10-7-2-3-8(12(13)14)9(6-7)15-5-1-4-11/h2-3,6H,1,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDRJTFEZZCQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Nucleophilic Aromatic Substitution (SNAr) on Fluoro-Nitrophenyl Derivatives

One of the most common approaches involves starting with 1-fluoro-2-nitrobenzene as the key intermediate, which undergoes nucleophilic aromatic substitution with a suitable amine precursor. This method exploits the electron-withdrawing nitro group to activate the aromatic ring toward nucleophilic attack, especially at the position bearing the fluorine atom.

- React 1-fluoro-2-nitrobenzene with a suitable primary amine, such as propan-1-amine , in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction is typically heated at around 60°C for 4 hours to facilitate substitution.

- The resulting 3-(5-fluoro-2-nitrophenoxy)propan-1-amine is purified via chromatography, often using a mixture of petroleum ether and ethyl acetate.

- One study reports a 29% yield after two steps, involving initial formation of the fluoronitrobenzene followed by nucleophilic substitution and purification (source).

Reduction of Nitro Group Followed by Amine Functionalization

Another approach involves the reduction of the nitro group on the aromatic ring to an amino group, which can then be further functionalized to obtain the target compound.

- Synthesize 3-(2-nitrophenoxy)propan-1-amine via nucleophilic substitution as described above.

- Reduce the nitro group to an amino group using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction with agents like iron powder or tin chloride.

- The amino derivative can then be purified and used as a precursor for further modifications.

- Reduction methods have been successfully applied to similar nitroaromatic compounds, with yields ranging from 66% to 78%, depending on the reducing agent and conditions (source).

Multi-step Synthesis via Diazotization and Coupling

A more elaborate route involves diazotization of an aromatic amine followed by coupling with phenolic compounds to form the phenoxy linkage.

- Diazzotize propan-1-amine derivatives using sodium nitrite and hydrochloric acid.

- Couple with phenolic compounds bearing the fluorine and nitro groups to form the phenoxy linkage.

- The resulting intermediate undergoes purification and possibly further reduction or functionalization.

- This method is less common for direct synthesis of the target compound but is valuable for preparing derivatives with specific substitution patterns.

Use of Protecting Groups and Sequential Functionalization

In complex syntheses, protecting groups are employed to selectively functionalize the amine or aromatic rings, enabling stepwise construction of the molecule.

- Protect the amine group during initial aromatic substitution.

- Introduce the fluorine and nitro groups via electrophilic aromatic substitution.

- Deprotect and carry out subsequent amine functionalization.

- Such strategies are documented in the synthesis of related compounds, ensuring high regioselectivity and yield.

Research Findings and Notes

- The nucleophilic aromatic substitution route is favored for its simplicity and efficiency, especially when starting from commercially available fluoronitrobenzene derivatives.

- Reduction of nitro groups to amines is well-established, with hydrogenation being the most straightforward method, providing high yields and clean products.

- The choice of reaction conditions, solvents, and purification techniques critically influences the overall yield and purity of the final compound.

- Recent advances include solvent-free synthesis methods and microwave-assisted reactions, which can further optimize the process, though these are less documented specifically for this compound.

化学反应分析

Types of Reactions

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as thiols or amines, solvents like dimethylformamide.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 3-(5-Fluoro-2-aminophenoxy)propan-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 3-(5-Fluoro-2-nitrosophenoxy)propan-1-amine or 3-(5-Fluoro-2-nitrophenoxy)propan-1-nitro.

科学研究应用

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

作用机制

The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .

相似化合物的比较

Structural and Functional Comparisons with Analogous Compounds

Substituted Aryloxypropan-1-amines

Key Examples :

- OCM-31 to OCM-34 (): These compounds feature pyrazin-2-yl or pyridin-2-yl groups attached to the propan-1-amine chain, coupled with fluorinated aryloxazole carboxamides. They exhibit high purity (>95% HPLC) and target GSK-3β for neurological disorders. Unlike 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine, the absence of a nitro group in these analogs may reduce metabolic instability, a common issue with nitro-containing drugs .

- D01 (): N,N,2-Trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine acts as a dual serotonin transporter (SERT) and KCNQ/M-channel inhibitor. The bulky naphthyl and thienyl substituents enhance lipophilicity, improving blood-brain barrier penetration compared to the smaller nitroaryl group in the target compound .

Table 1: Aryloxypropan-1-amine Derivatives

Squalene Synthase Inhibitors

- OX03771 and OX03050 (): These styrylphenoxypropan-1-amines inhibit squalene synthase (EC₅₀ ~526 nM). The styryl group enhances π-π stacking with enzyme active sites, whereas the nitro group in this compound may introduce steric hindrance or redox activity, limiting enzyme compatibility .

Piperazine and Morpholine Derivatives

Heterocyclic Analogs

- 3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine (): The benzooxazole ring provides rigidity and hydrogen-bonding capacity, differing from the nitro group’s electron-withdrawing effects. Such structural variations impact drug-likeness and target selectivity .

- 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine (): The pyridine nitrogen introduces basicity, altering protonation states under physiological conditions compared to the neutral nitro group .

Structure-Activity Relationship (SAR) Insights

- Nitro Group Position: In OX03394 (), ortho-substituted N,N-dimethylaminopropyloxy groups led to complete loss of squalene synthase inhibition. The target compound’s 2-nitro (para to oxygen) position may optimize resonance effects for stability .

- Fluoro Substituents : Fluorine’s electronegativity enhances binding to aromatic pockets in targets like SERT (D01) or GSK-3β (OCM-31). The 5-fluoro position in the target compound may similarly fine-tune electronic interactions .

生物活性

3-(5-Fluoro-2-nitrophenoxy)propan-1-amine, with the CAS number 1178635-16-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H12FN3O3. The presence of the fluorine atom and the nitro group in its structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Antibacterial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives with similar structural motifs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4 to 32 μg/mL, indicating moderate to strong antibacterial effects .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC against S. aureus | MIC against B. subtilis | MIC against MRSA | MIC against E. coli |

|---|---|---|---|---|

| Compound A | 4 μg/mL | 8 μg/mL | 8 μg/mL | 32 μg/mL |

| Compound B | 16 μg/mL | 32 μg/mL | 32 μg/mL | 8 μg/mL |

| This compound | TBD | TBD | TBD | TBD |

The mechanism through which compounds like this compound exert their antibacterial effects often involves disrupting bacterial cell membrane integrity. This disruption leads to leakage of intracellular components, ultimately resulting in cell death. Additionally, the presence of functional groups such as nitro can participate in redox reactions that further enhance antibacterial efficacy .

Study on Structure-Activity Relationships (SAR)

A comprehensive study focused on the SAR of amine-substituted phenolic compounds revealed that introducing a fluorine atom significantly enhances antibacterial potency. This study emphasized that modifications to the aromatic ring and the introduction of electron-withdrawing groups like nitro can improve bioactivity .

In Vivo Efficacy

In vivo studies have demonstrated that related compounds exhibit potent antibacterial activity in murine models, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that such compounds could be developed into effective therapeutic agents for treating resistant bacterial infections .

Toxicity and Safety Profile

The toxicity profile of this compound remains to be fully elucidated. However, preliminary studies indicate that compounds with similar structures often obey Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties and moderate bioavailability when administered orally .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine, and how can purity be ensured?

- Answer : The synthesis typically involves sequential functionalization of the aromatic ring.

Nitration and Fluorination : Introduce the nitro group via nitration of 5-fluorophenol derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄), followed by fluorination using agents like DAST or Selectfluor® .

Coupling Reaction : Attach the phenoxy group to propan-1-amine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for isolating the compound with >95% purity, as validated in similar amine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the amine backbone and aromatic substitution patterns (e.g., nitro and fluoro groups). Chemical shifts for the fluoroaromatic protons typically appear downfield (~δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- HPLC : Used to assess purity and detect byproducts (e.g., unreacted starting materials) .

Q. How does the nitro group influence the compound’s stability under different storage conditions?

- Answer : The nitro group increases susceptibility to photodegradation and hydrolysis.

- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to minimize decomposition.

- Stability Testing : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products like nitro-reduced amines or phenolic derivatives .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are critical for optimizing biological activity in derivatives of this compound?

- Answer :

- Electron-Withdrawing Groups : The 5-fluoro and 2-nitro groups enhance electrophilicity, improving binding to targets like enzymes or receptors. Substituting the nitro group with other electron-withdrawing moieties (e.g., cyano) may alter potency .

- Amine Backbone Modifications : Extending the propyl chain or introducing branching (e.g., propan-2-amine) can affect solubility and membrane permeability .

- Validation : Use computational tools (e.g., molecular docking) to predict interactions with biological targets and validate via assays (e.g., enzyme inhibition) .

Q. What advanced analytical methods resolve contradictions in reported biological activities?

- Answer :

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies in activity .

- Receptor Binding Assays : Radioligand competition assays (e.g., using ³H-labeled analogs) quantify affinity variations across studies .

- Batch Consistency : Cross-validate synthesis protocols (e.g., reaction time, temperature) to ensure reproducibility, as minor impurities can skew bioactivity results .

Q. How can the compound’s interaction with biological targets be mechanistically studied?

- Answer :

- Radiolabeling : Synthesize a ¹⁸F or ³H isotopologue for pharmacokinetic studies. For example, radiolabeled analogs have been used to track brain uptake and clearance in vivo .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified proteins (e.g., kinases or GPCRs).

- Knockout Models : Use CRISPR-edited cell lines to confirm target specificity (e.g., loss of activity in receptor-deficient cells) .

Q. What challenges arise in detecting trace degradation products, and how are they mitigated?

- Answer :

- Sensitivity Limits : Degradation products (e.g., reduced amines) may co-elute with the parent compound. Use ultra-HPLC (UHPLC) with tandem MS for enhanced resolution .

- Derivatization : Convert amines to fluorescent or UV-active derivatives (e.g., dansyl chloride) to improve detection limits .

- Forced Degradation : Expose the compound to extreme pH, light, or oxidants (e.g., H₂O₂) to simulate degradation pathways and identify critical quality attributes .

Methodological Considerations

- Contradictory Data : Discrepancies in reported yields or bioactivities may stem from varying synthetic conditions (e.g., solvent polarity, catalyst load). Researchers should replicate key steps (e.g., nitration) with rigorous controls .

- Biological Assays : Prioritize cell-free systems (e.g., enzyme inhibition) to isolate compound-target interactions before advancing to cell-based or in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。